molecular formula C16H13BrN2O2 B11793647 Ethyl 2-(4-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate

Ethyl 2-(4-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate

Cat. No.: B11793647
M. Wt: 345.19 g/mol
InChI Key: BSPQFTWRPNXPMH-UHFFFAOYSA-N
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Description

Ethyl2-(4-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl2-(4-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-(4-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium catalysts: Used in Suzuki-Miyaura coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Acids or bases: For ester hydrolysis reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl2-(4-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and benzimidazole core play crucial roles in binding to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl2-(4-bromophenyl)-1H-benzo[d]imidazole-6-carboxylate is unique due to the presence of the bromophenyl group and ethyl ester, which confer distinct chemical properties and potential for diverse applications. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C16H13BrN2O2

Molecular Weight

345.19 g/mol

IUPAC Name

ethyl 2-(4-bromophenyl)-3H-benzimidazole-5-carboxylate

InChI

InChI=1S/C16H13BrN2O2/c1-2-21-16(20)11-5-8-13-14(9-11)19-15(18-13)10-3-6-12(17)7-4-10/h3-9H,2H2,1H3,(H,18,19)

InChI Key

BSPQFTWRPNXPMH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)Br

Origin of Product

United States

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